[8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone
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Overview
Description
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is a complex organic compound with the molecular formula C21H23FN2O5S2. It is characterized by the presence of an indolizine core, which is a fused bicyclic structure containing nitrogen, and various functional groups including amino, propylsulfonyl, and fluorophenyl groups .
Preparation Methods
The synthesis of 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone involves multiple steps. One common synthetic route starts with the preparation of the indolizine core, which can be achieved through classical methodologies such as the Scholtz or Chichibabin reactions . The introduction of the propylsulfonyl groups is typically done via sulfonation reactions using propylsulfonyl chloride in the presence of a base. The amino group can be introduced through nucleophilic substitution reactions. The final step involves the coupling of the indolizine derivative with 4-fluorobenzoyl chloride to form the desired methanone compound .
Chemical Reactions Analysis
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Coupling Reactions: The compound can undergo coupling reactions with various aryl halides in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and functional materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Compared to other indolizine derivatives, 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is unique due to its specific functional groups and structural features. Similar compounds include:
8-Amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone: Lacks the fluorophenyl group, which may result in different biological activities.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have different substitution patterns on the indole core and are studied for their anti-HIV-1 activity.
Properties
Molecular Formula |
C21H23FN2O5S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C21H23FN2O5S2/c1-3-12-30(26,27)20-17-16(23)6-5-11-24(17)18(21(20)31(28,29)13-4-2)19(25)14-7-9-15(22)10-8-14/h5-11H,3-4,12-13,23H2,1-2H3 |
InChI Key |
ZAUWAERYEMVHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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